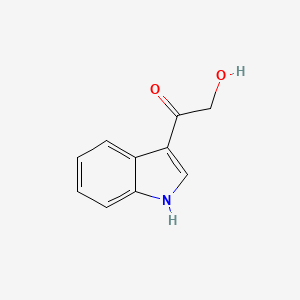

2-Hydroxy-1-(1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

2-hydroxy-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-5,11-12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLZDDPFMAFWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178731 | |

| Record name | Ethanone, 2-hydroxy-1-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxymethyl indol-3-yl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2400-51-3 | |

| Record name | 3-(Hydroxyacetyl)indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2400-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-hydroxy-1-(1H-indol-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-hydroxy-1-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxymethyl indol-3-yl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 - 174 °C | |

| Record name | Hydroxymethyl indol-3-yl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-1-(1H-indol-3-yl)ethanone: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Indole Scaffold

2-Hydroxy-1-(1H-indol-3-yl)ethanone, also known as 3-(Hydroxyacetyl)-1H-indole, is a bifunctional indole derivative that has garnered significant interest within the scientific community. Its unique structural architecture, featuring a reactive α-hydroxy ketone side chain attached to the C3 position of the indole nucleus, positions it as a highly valuable intermediate in synthetic organic chemistry. The indole motif itself is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals, including those with antiviral and antitumor properties.[1] This guide provides a comprehensive technical overview of the core chemical properties, established synthetic protocols, and key applications of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity and the experimental logic that underpins its synthesis and utilization.

Core Physicochemical & Structural Characteristics

This compound is typically a colorless to pale yellow crystalline solid.[1] Its structure combines the aromatic, electron-rich indole ring system with a hydroxyl group and a ketone, imparting a distinct polarity and reactivity profile.

Structural and Molecular Data

Physical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow crystalline solid | [1] |

| Melting Point | 160 °C | [1] |

| Boiling Point | 399.1 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.338 g/cm³ (Predicted) | [1] |

| Flash Point | 195.2 °C (Predicted) | [1] |

| pKa | 13.25 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [2][5] |

Solubility Profile

The molecule's polarity, driven by the N-H of the indole, the hydroxyl (-OH) group, and the carbonyl (C=O) group, dictates its solubility. The presence of these functional groups allows for hydrogen bonding, enhancing solubility in polar solvents.[6] While precise quantitative data is sparse, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, and sparingly soluble in water.[1][6] This solubility is a key consideration for reaction solvent selection and purification methods like recrystallization.

Spectroscopic Characterization: A Validating Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not widely published, we can predict the characteristic signals based on its structure, providing a self-validating system for experimental confirmation.[7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance | Rationale |

| O-H Stretch | 3400 - 3200 | Broad, Strong | Intramolecular and intermolecular hydrogen bonding of the alcohol. |

| N-H Stretch | ~3300 | Medium, Sharp | Characteristic of the indole N-H group. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | C-H bonds on the indole ring. |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Weak | C-H bonds of the methylene (-CH₂) group. |

| C=O Stretch (Ketone) | ~1680 - 1660 | Strong, Sharp | Conjugation with the indole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands corresponding to the indole ring system. |

| C-O Stretch (Alcohol) | ~1250 - 1050 | Strong | Characteristic of the primary alcohol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

δ ~11.0-12.0 ppm (1H, broad singlet): The indole N-H proton.

-

δ ~7.2-8.2 ppm (5H, multiplet): Protons on the aromatic indole ring. The specific shifts and coupling patterns depend on the substitution pattern.

-

δ ~4.5-5.0 ppm (2H, singlet or doublet): The methylene protons (-CH₂-) adjacent to the carbonyl and hydroxyl groups. The signal may be a singlet or could split if there is coupling to the -OH proton.

-

δ ~3.5-4.5 ppm (1H, broad singlet or triplet): The hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

-

δ ~190-200 ppm: The ketone carbonyl carbon (C=O).

-

δ ~110-140 ppm: Six distinct signals for the aromatic carbons of the indole ring.

-

δ ~65-75 ppm: The methylene carbon (-CH₂OH).

-

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) provides the molecular weight and structural information through fragmentation.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 175, corresponding to the molecular weight of the compound.

-

Key Fragments: Fragmentation would likely involve the loss of small, stable molecules. A significant fragment might be observed at m/z = 144, corresponding to the loss of the CH₂OH group, forming a stable acylium ion.

Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and the versatile reactivity of its functional groups.

Core Synthetic Pathway: Hydrolysis of an α-Haloketone

A common and reliable method for preparing this compound is through the nucleophilic substitution of 3-(2-chloroacetyl)indole (also named Ethanone, 2-chloro-1-(3-indolyl)-).[10] This precursor is readily available or can be synthesized by the Friedel-Crafts acylation of indole with chloroacetyl chloride.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-(2-chloroacetyl)indole in a suitable solvent mixture, such as aqueous acetone or aqueous dioxane. The choice of solvent ensures the solubility of both the organic substrate and the inorganic nucleophile.

-

Nucleophilic Attack: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium acetate (CH₃COONa). The base facilitates the hydrolysis of the alkyl chloride to the corresponding alcohol. Using a strong base like NaOH could lead to competing side reactions.

-

Reaction Monitoring: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: After cooling, the product often precipitates from the reaction mixture. It can be isolated by filtration. If it remains in solution, the organic solvent is removed under reduced pressure, and the product is extracted into an appropriate organic solvent like ethyl acetate.

-

Purification: The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield the pure this compound as a crystalline solid.

Caption: General synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is a synergy of its three key components: the indole nucleus, the hydroxyl group, and the ketone.

Caption: Key reactive sites of this compound. (Note: A placeholder image is used in the DOT script; in a full implementation, this would be the molecule's 2D structure.)

-

Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic substitution. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

-

Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions. It can be esterified with carboxylic acids or acid chlorides, or converted to an ether. This functional handle is crucial for modifying the molecule's solubility and biological properties.

-

Ketone Carbonyl Group: The ketone is a key reactive center. It can be oxidized to form an indole-3-glyoxylic acid derivative or reduced to a diol. More importantly, it can participate in condensation reactions with amines or other nucleophiles. This reactivity is exploited in the synthesis of more complex heterocyclic systems.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its role as a versatile building block for compounds of significant biological interest.

-

Synthesis of Bis(indolyl) Alkaloids: It serves as a key precursor for the synthesis of marine alkaloids like Topsentin and Deoxytopsentin.[1] These compounds are bis(indolyl)imidazoles known for their potent antiviral and antitumor activities. The synthesis typically involves the condensation of this compound with another indole derivative, showcasing the utility of its α-hydroxy ketone moiety.

-

Pharmaceutical Intermediates: The indole scaffold is present in a vast array of approved drugs. This compound provides a convenient entry point for creating novel indole derivatives for screening in drug discovery programs.[1][11][12] By modifying the hydroxyl and ketone groups, chemists can generate libraries of compounds to probe biological targets. For example, derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as bromodomain inhibitors for cancer therapy.[13]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used as an intermediate in the development of new agrochemicals, leveraging the biological activity often associated with the indole core.[1]

Safety and Handling

As a research chemical, proper handling is essential. According to available safety data, this compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.[5]

Conclusion

This compound is more than a simple organic molecule; it is a strategic synthetic intermediate that provides access to complex and biologically relevant chemical space. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool for synthetic chemists. From fundamental academic research to the development of novel therapeutics and agrochemicals, the utility of this indole derivative is firmly established, promising continued relevance in the advancement of chemical and biomedical sciences.

References

-

This compound | lookchem . LookChem. [Link]

-

2-hydroxy-1-(2-methyl-1H-indol-3-yl)ethanone - Solubility of Things . Solubility of Things. [Link]

-

2-hydroxy-1-(5-methyl-1h-indol-3-yl)ethanone (C11H11NO2) - PubChemLite . PubChemLite. [Link]

-

CAS#:52098-15-4 | 2-hydroxy-1-(3-methyl-1H-indol-2-yl)ethanone | Chemsrc . Chemsrc. [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - NIH . National Institutes of Health. [Link]

-

Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)- (C11H11NO3) - PubChemLite . PubChemLite. [Link]

-

Synthesis of EXAMPLE 6 3-Hydroxy-1-phenyl-1H-indol-2-yl methyl ketone - PrepChem.com . PrepChem.com. [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate | ACS Omega . ACS Publications. [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH . National Institutes of Health. [Link]

-

1-[trans-2-Hydroxy-3-methyl-indolin-1-yl]ethanone | C11H13NO2 - PubChem . PubChem. [Link]

-

Microwave synthesis of 2-[(E)-2-(1H-indol-3-yl)vinyl]hetarenes - ResearchGate . ResearchGate. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube . YouTube. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube . YouTube. [Link]

-

Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID - PubChem - NIH . PubChem. [Link]

-

Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed . PubMed. [Link]

Sources

- 1. Cas 2400-51-3,this compound | lookchem [lookchem.com]

- 2. This compound | 2400-51-3 [sigmaaldrich.com]

- 3. 2400-51-3 | this compound - AiFChem [aifchem.com]

- 4. This compound | 2400-51-3 [chemicalbook.com]

- 5. 2400-51-3|this compound|BLD Pharm [bldpharm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. m.youtube.com [m.youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxy-1-(1H-indol-3-yl)ethanone CAS number 2400-51-3

An In-Depth Technical Guide to 2-Hydroxy-1-(1H-indol-3-yl)ethanone (CAS 2400-51-3): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This compound, CAS Number 2400-51-3, is a pivotal chemical intermediate derived from the indole nucleus. While a seemingly simple molecule, it serves as a critical building block in the synthesis of complex heterocyclic compounds. Its structure is closely related to the indole-3-glyoxylamide scaffold, a "privileged structure" in medicinal chemistry known to produce a wide array of pharmacologically active agents.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, purification, and characterization of this versatile compound. Furthermore, it explores the broader context of its applications, particularly in the development of novel therapeutics targeting cancer, malaria, and other diseases.[2][3]

Core Physicochemical & Structural Properties

This compound is a solid, typically appearing as a colorless to pale yellow crystalline powder.[4] Its indole core, a bicyclic structure consisting of a fused benzene and pyrrole ring, is the source of the rich chemistry and biological activity associated with its derivatives. The C3 position of the indole ring is particularly nucleophilic, making it the preferred site for electrophilic substitution reactions such as acylation.[5][6]

| Property | Value | Source(s) |

| CAS Number | 2400-51-3 | [7] |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| IUPAC Name | This compound | [] |

| Synonyms | 3-(Hydroxyacetyl)indole, 3-Indoleglycolone | [4][9] |

| Appearance | Solid | |

| Melting Point | 160 °C | [4] |

| Boiling Point | 399.1 °C at 760 mmHg | [4] |

| Storage Temperature | Room Temperature or 2-8°C | [10] |

Strategic Synthesis Pathway: From Indole to 3-(Hydroxyacetyl)indole

The most direct and reliable synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of indole, followed by nucleophilic substitution (hydrolysis) of the resulting chloro-intermediate. This method leverages the inherent reactivity of the indole nucleus while employing robust and scalable reaction conditions.

Mechanism & Rationale

The chosen pathway hinges on two fundamental organic reactions.

-

Friedel-Crafts Acylation: Indole's electron-rich pyrrole ring readily undergoes electrophilic substitution at the C3 position.[5] Chloroacetyl chloride serves as the acylating agent. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or, preferably, milder variants like diethylaluminum chloride (Et₂AlCl), is employed to activate the chloroacetyl chloride, forming a highly electrophilic acylium ion.[5] The use of milder Lewis acids is critical; strong acids can lead to polymerization and decomposition of the acid-sensitive indole substrate.[5] The reaction is regioselective for the C3 position due to the superior ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed during attack at this position compared to C2.

-

Nucleophilic Substitution (Hydrolysis): The product of the first step, 2-chloro-1-(1H-indol-3-yl)ethanone, possesses a reactive primary alkyl chloride. This chloride is readily displaced by a hydroxide ion (or water followed by deprotonation) in a classic Sₙ2 reaction to yield the final hydroxylated product.

Visualized Synthesis Workflow

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

PART A: Synthesis of 2-Chloro-1-(1H-indol-3-yl)ethanone (Intermediate) [11]

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq).

-

Dissolution: Dissolve the indole in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Slowly add a mild Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (1.1 eq), to the stirred solution. Rationale: The use of a slight excess of the Lewis acid ensures complete activation of the acylating agent.

-

Acylation: Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC. Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes side-product formation.

-

Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

PART B: Synthesis of this compound (Final Product) [12]

-

Setup: In a round-bottom flask, dissolve the crude 2-chloro-1-(1H-indol-3-yl)ethanone from the previous step in a mixture of acetone and water.

-

Hydrolysis: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) (1.5-2.0 eq). Heat the mixture to reflux and maintain for 4-6 hours. Rationale: Heating accelerates the Sₙ2 reaction. Sodium bicarbonate is a sufficient base to neutralize the HCl byproduct without being harsh enough to degrade the indole ring.

-

Isolation: After cooling to room temperature, most of the acetone can be removed under reduced pressure. The resulting aqueous slurry is cooled in an ice bath, and the precipitated solid is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to yield the final product with high purity.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are representative of a successfully synthesized sample.

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~11.0-12.0 (s, 1H), δ ~8.2-7.2 (m, 5H), δ ~4.8 (s, 2H), δ ~3.5 (br s, 1H, exchanges with D₂O) | Indole N-H ; Aromatic protons of the indole ring; Methylene CH ₂ adjacent to carbonyl; Hydroxyl OH |

| ¹³C NMR | δ ~195 (C=O), δ ~137-110 (Aromatic Cs), δ ~65 (CH₂-OH) | Carbonyl carbon; 8 carbons of the indole ring system; Methylene carbon adjacent to hydroxyl group |

| IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~3300 (N-H stretch), ~1650 (C=O stretch, conjugated), ~1600-1450 (C=C aromatic stretch) | Presence of hydroxyl, indole N-H, and conjugated ketone functional groups |

| Mass Spec (ESI+) | m/z 176.06 [M+H]⁺, 198.04 [M+Na]⁺ | Confirms the molecular weight of 175.18 g/mol |

Utility in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its role as a versatile synthetic precursor. The indole-3-glyoxylamide moiety, directly accessible from this core, is a validated template for interacting with various biological targets.[1]

-

Anticancer Agents: Many indole-3-glyoxylamide derivatives function as potent tubulin polymerization inhibitors, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[2] Indibulin (D-24851) is a prominent example of an orally bioavailable anticancer agent developed from this scaffold.[1][13]

-

Antimalarial Compounds: Researchers have developed indole-3-glyoxyl tyrosine derivatives that exhibit significant growth inhibition of Plasmodium falciparum, the parasite responsible for the most virulent form of malaria, with low cytotoxicity to human cells.[3]

-

Antibacterial Agents: Conjugates of indole-glyoxylamide have been designed and synthesized to target bacterial proteins, showing potent activity against both gram-positive and gram-negative bacteria.[14]

-

Broader Applications: The scaffold has been explored for activity against neurodegenerative diseases like Parkinson's, viral proteases such as that of SARS-CoV-2, and as anti-inflammatory agents.[15][16]

Caption: Role as a precursor to diverse biologically active agents.

Safety, Handling, and Storage

As with any laboratory chemical, this compound and its synthetic precursors must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[18] Avoid inhalation of dust and direct contact with skin or eyes.[19] The precursor, chloroacetyl chloride, is a potent lachrymator and corrosive; handle with extreme caution.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17][19]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple catalog chemical; it is a gateway to a rich field of medicinal chemistry. Its straightforward and scalable synthesis makes it an accessible starting material for academic and industrial laboratories alike. The proven success of the indole-3-glyoxylamide scaffold, for which this compound is a direct precursor, underscores its continued importance in the quest for novel therapeutics. A thorough understanding of its synthesis, properties, and chemical potential is therefore essential for any scientist working in drug discovery and development.

References

-

An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry. [Link]

-

Cas 2400-51-3, this compound. LookChem. [Link]

-

Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules. [Link]

-

A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]

-

Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters. [Link]

-

Indole-3-Glyoxylamide: An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. [Link]

-

Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Molecules. [Link]

-

Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis and reactions of some 3-(2-haloacyl)indoles. Journal of Heterocyclic Chemistry. [Link]

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. [Link]

-

Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions. [Link]

Sources

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 6. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 2400-51-3 [chemicalbook.com]

- 9. 3-(Hydroxyacetyl)indole | Indoles | Ambeed.com [ambeed.com]

- 10. 3-Indoleglyoxylic acid 98 1477-49-2 [sigmaaldrich.com]

- 11. scite.ai [scite.ai]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. ajprd.com [ajprd.com]

- 14. ijper.org [ijper.org]

- 15. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Potential Biological Significance of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential biological significance of 2-Hydroxy-1-(1H-indol-3-yl)ethanone. As a member of the indole-3-glyoxylamide subclass of indole derivatives, this molecule holds promise as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery by providing detailed experimental protocols, in-depth analysis of its structural features, and a discussion of its potential mechanisms of action based on the broader understanding of related indole compounds.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with a wide range of biological targets.[1] Derivatives of indole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] this compound, a derivative of indole, belongs to a class of compounds that are of significant interest in the development of new therapeutic agents.[4][5]

Molecular Structure and Physicochemical Properties

This compound, also known as 3-(Hydroxyacetyl)-1H-indole, is a crystalline solid with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[6][7] The molecule consists of an indole ring system substituted at the 3-position with a hydroxyethanone group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2400-51-3 | [6] |

| Molecular Formula | C₁₀H₉NO₂ | [6] |

| Molecular Weight | 175.18 g/mol | [6] |

| Melting Point | 160 °C | [6] |

| Boiling Point | 399.1 °C at 760 mmHg | [6] |

| Appearance | Colorless to pale yellow crystalline solid | [6] |

| Solubility | Soluble in organic solvents | [6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrolysis of its precursor, 2-chloro-1-(1H-indol-3-yl)ethanone.[8] This nucleophilic substitution reaction replaces the chlorine atom with a hydroxyl group.

Proposed Synthetic Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajprd.com [ajprd.com]

- 5. ajprd.com [ajprd.com]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

A Guide to the Structural Elucidation of 2-Hydroxy-1-(1H-indol-3-yl)ethanone: Predictive Spectroscopic Analysis and Methodologies

Introduction: Charting the Unknown

In the landscape of pharmaceutical research and synthetic chemistry, 2-Hydroxy-1-(1H-indol-3-yl)ethanone (CAS 2400-51-3) represents a valuable heterocyclic building block.[1][2][3] Its structure, featuring the versatile indole nucleus linked to an α-hydroxy ketone side chain, makes it a precursor for a multitude of more complex bioactive molecules. The indole moiety is a privileged scaffold in drug discovery, while the reactive side chain offers a handle for diverse chemical transformations.

A thorough structural characterization is the bedrock of all subsequent research and development. However, a comprehensive search of established spectral databases and the scientific literature reveals a conspicuous absence of published experimental data (NMR, IR, MS) for this specific compound.[4][5][6] This guide, therefore, pivots from a simple reporting of data to a more instructive role. As your application science partner, I will provide a robust framework for researchers by:

-

Predicting the characteristic spectral signatures of this compound based on established principles of spectroscopy and data from analogous structures.

-

Detailing the standardized experimental protocols required to acquire high-fidelity spectral data.

-

Explaining the causal logic behind the predicted data, thereby equipping scientists with the tools to interpret their own future experimental results confidently.

This document serves as both a predictive map and a methodological guide for any scientist working with or synthesizing this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the complete carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR experiment begins with meticulous sample preparation and parameter optimization.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and, crucially, to allow for the observation of exchangeable protons (N-H and O-H).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion and resolution.[7]

-

Before analysis, ensure the instrument is properly shimmed to create a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

-

Calibrate the chemical shift axis using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[8]

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all unique carbon atoms. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

-

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show distinct signals for the indole ring protons and the side-chain protons. The indole N-H and side-chain O-H protons should be visible as broad singlets in DMSO-d₆.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~11.5 | Broad s | 1H | NH -1 | The indole N-H proton is acidic and deshielded, typically appearing at a very high chemical shift. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential solvent exchange. |

| ~8.30 | d | 1H | H -2 | This proton is adjacent to the electron-withdrawing nitrogen and is further deshielded by the C3-carbonyl group, placing it downfield. It will likely appear as a doublet due to coupling with the N-H proton. |

| ~8.15 | d, J ≈ 7.6 Hz | 1H | H -4 | Positioned peri to the C3-carbonyl group, this proton experiences significant deshielding from the carbonyl's magnetic anisotropy. |

| ~7.50 | d, J ≈ 8.0 Hz | 1H | H -7 | This proton is part of the benzene portion of the indole ring, appearing in the typical aromatic region. |

| ~7.20 | t, J ≈ 7.8 Hz | 1H | H -6 | Coupled to both H-5 and H-7, this proton is expected to appear as a triplet in the aromatic region. |

| ~7.15 | t, J ≈ 7.5 Hz | 1H | H -5 | Similar to H-6, this proton will be a triplet coupled to its aromatic neighbors. |

| ~5.50 | t, J ≈ 5.5 Hz | 1H | CH₂ -OH | The hydroxyl proton is exchangeable, and its signal will be a triplet due to coupling with the adjacent CH₂ protons. Its position can vary with concentration and temperature. |

| ~4.80 | d, J ≈ 5.5 Hz | 2H | -CO-CH₂ -OH | These methylene protons are adjacent to both a carbonyl group and a hydroxyl group, placing them in a relatively deshielded environment. They are coupled to the OH proton, resulting in a doublet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~195.0 | C =O | The carbonyl carbon of a ketone is highly deshielded and appears at the far downfield end of the spectrum. |

| ~137.0 | C -7a | This is a quaternary carbon of the indole ring, part of the aromatic system. |

| ~135.5 | C -2 | This carbon is adjacent to the nitrogen and is part of the pyrrole-like ring, appearing downfield. |

| ~126.0 | C -3a | A quaternary carbon bridging the two rings of the indole system. |

| ~123.5 | C -6 | Aromatic CH carbon. |

| ~122.0 | C -4 | Aromatic CH carbon. |

| ~121.0 | C -5 | Aromatic CH carbon. |

| ~115.0 | C -3 | This quaternary carbon is attached to the electron-withdrawing carbonyl group. |

| ~112.0 | C -7 | Aromatic CH carbon. |

| ~65.0 | -CO-C H₂-OH | This aliphatic carbon is attached to an oxygen atom, shifting it significantly downfield compared to a standard alkane carbon. |

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy measures the vibrations of molecular bonds. It is an exceptionally reliable technique for identifying the presence of key functional groups, which act as "fingerprints" for the molecule.

Experimental Protocol: Acquiring an FT-IR Spectrum

The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum should be baseline-corrected and labeled.

Predicted Characteristic IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |

| ~3400-3300 (Broad) | O-H Stretch | Hydroxyl (-OH) | The broadness of this peak is a hallmark of hydrogen bonding, both intramolecularly and intermolecularly. |

| ~3300-3200 (Sharp) | N-H Stretch | Indole N-H | The N-H bond of the indole ring gives a characteristic sharp peak, distinguishing it from the broader O-H signal. |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the indole ring. |

| ~2950-2850 | C-H Stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds of the methylene (-CH₂) group. |

| ~1650-1630 | C=O Stretch | Aryl Ketone | This is a strong, sharp, and highly diagnostic peak. Its position is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the electron-rich indole ring, which weakens the C=O double bond. |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations within the aromatic indole framework. |

| ~1250-1150 | C-O Stretch | Alcohol C-O | The stretching vibration of the carbon-oxygen single bond in the hydroxyethyl side chain. |

Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a positively charged radical ion called the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, generating a mass spectrum that plots ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula is C₁₀H₉NO₂. The nominal molecular weight is 175 amu.

-

Molecular Ion (M⁺•): A distinct peak is expected at m/z = 175 . The presence of a single nitrogen atom means this peak will conform to the Nitrogen Rule (an odd molecular weight for an odd number of nitrogen atoms).

-

Major Fragmentation Pathways: The molecular ion is a high-energy species that will readily fragment. The most logical fragmentation points are the weakest bonds, particularly those adjacent to the carbonyl group (alpha-cleavage).

-

Primary Fragmentation: The most probable fragmentation is the cleavage of the bond between the carbonyl carbon and the methylene carbon. This results in two key fragments:

-

Indole-3-carbonyl cation (m/z = 144): This highly stable acylium ion, [C₉H₆NO]⁺, would likely be the base peak (the most abundant ion) in the spectrum.

-

Hydroxymethyl radical (•CH₂OH): This is a neutral species and will not be detected.

-

-

Secondary Fragmentation: The fragment at m/z 144 can further lose carbon monoxide (CO) to form an indolyl cation at m/z = 116 ([C₈H₆N]⁺).

-

Sources

- 1. This compound | 2400-51-3 [sigmaaldrich.com]

- 2. You are being redirected... [hit2lead.com]

- 3. 2400-51-3 | this compound - AiFChem [aifchem.com]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. rsc.org [rsc.org]

- 8. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone from Indole

Foreword: The Enduring Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and structural versatility allow for diverse interactions with biological macromolecules, making it a "privileged scaffold" found in numerous natural products, pharmaceuticals, and clinical candidates.[3][4][5] From anti-cancer agents to treatments for neurological disorders, the indole framework is a testament to nature's ingenuity and a fertile ground for synthetic innovation.[1][2] This guide focuses on the synthesis of a key indole derivative, 2-Hydroxy-1-(1H-indol-3-yl)ethanone, a valuable building block for more complex bioactive molecules.[6] We will explore a robust and efficient two-step synthetic pathway, elucidating the underlying chemical principles and providing detailed, field-proven protocols for its successful execution.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound from indole is most effectively achieved through a two-step sequence. This strategy leverages the inherent reactivity of the indole ring to first install a glyoxylyl group at the electron-rich C3 position, followed by a selective reduction of the resulting α-keto acid intermediate. This approach ensures high regioselectivity and provides a reliable route to the desired product.

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of Indole-3-glyoxylic acid via Friedel-Crafts Acylation

The initial step involves the acylation of indole to introduce a two-carbon keto-acid functional group at the 3-position. This is achieved through a Friedel-Crafts-type reaction using oxalyl chloride as the acylating agent.

Causality and Mechanistic Insight

The indole ring is an electron-rich aromatic system. The nitrogen atom's lone pair participates in the π-system, significantly increasing the electron density at the C3 position. This makes C3 highly nucleophilic and susceptible to attack by electrophiles. Oxalyl chloride serves as a potent electrophile source. It reacts with indole to form an intermediate, indole-3-glyoxylyl chloride.[7][8][9] This highly reactive acid chloride is not typically isolated but is directly hydrolyzed during the aqueous workup to yield the more stable indole-3-glyoxylic acid.[10]

Caption: Experimental workflow for Indole-3-glyoxylic acid.

Experimental Protocol: Synthesis of Indole-3-glyoxylic acid

-

Materials: Indole, Oxalyl Chloride, Anhydrous Diethyl Ether, Deionized Water.

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve indole (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Addition of Acylating Agent: To the stirred solution, add oxalyl chloride (1.1 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 5°C. A yellow precipitate of indole-3-glyoxylyl chloride is expected to form.[11]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Hydrolysis and Workup: Carefully quench the reaction by slowly adding cold deionized water or pouring the mixture over crushed ice. This step hydrolyzes the intermediate acid chloride to the carboxylic acid.

-

Isolation: The resulting solid, indole-3-glyoxylic acid, is collected by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid sequentially with cold water and cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified solid under vacuum to yield indole-3-glyoxylic acid as a stable powder.

| Parameter | Value/Condition | Purpose |

| Solvent | Anhydrous Diethyl Ether | Provides a non-reactive medium for the acylation. |

| Temperature | 0°C to Room Temp. | Controls the initial exothermic reaction with oxalyl chloride. |

| Key Reagent | Oxalyl Chloride | Acts as the electrophilic acylating agent. |

| Workup | Aqueous Quench | Hydrolyzes the acid chloride intermediate to the carboxylic acid. |

| Expected Yield | 85-95% | High efficiency is typical for this reaction. |

Part 2: Selective Reduction to this compound

The second and final step is the chemoselective reduction of the α-keto group in indole-3-glyoxylic acid to a hydroxyl group, without affecting the carboxylic acid moiety or the indole ring.

Causality and Reagent Selection

The challenge in this step is to selectively reduce a ketone in the presence of a carboxylic acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups. Therefore, a milder reducing agent is required. Sodium borohydride (NaBH₄) is the ideal choice for this transformation.[12] It is a nucleophilic hydride donor that readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like carboxylic acids and esters under standard conditions (e.g., in alcoholic or aqueous solvents).[13][14][15][16]

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the keto group.[13][16] This forms an alkoxide intermediate, which is subsequently protonated during the workup step to yield the final secondary alcohol product.[15]

Caption: Experimental workflow for the reduction step.

Experimental Protocol: Reduction of Indole-3-glyoxylic acid

-

Materials: Indole-3-glyoxylic acid, Sodium Borohydride (NaBH₄), Methanol, Tetrahydrofuran (THF), Ethyl Acetate, Dilute Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate.

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, column chromatography setup.

Procedure:

-

Reaction Setup: Suspend or dissolve indole-3-glyoxylic acid (1 equivalent) in a mixture of THF and methanol in a round-bottom flask. Cool the mixture to 0°C in an ice bath with stirring.

-

Addition of Reducing Agent: Add sodium borohydride (1.5-2.0 equivalents) portion-wise over 20-30 minutes. Monitor for gas evolution (hydrogen).

-

Reaction Progression: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture back to 0°C and carefully quench it by the slow, dropwise addition of dilute HCl until the solution is acidic (pH ~2-3). This neutralizes excess NaBH₄ and protonates the alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

-

Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

| Parameter | Value/Condition | Purpose |

| Solvent | THF/Methanol | Solubilizes the starting material and reagent. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Chemoselectively reduces the ketone to an alcohol.[14] |

| Workup | Acidic Quench (HCl) | Neutralizes excess reagent and protonates the product. |

| Purification | Column Chromatography | Isolates the pure target molecule from byproducts. |

| Expected Yield | 70-85% | Good yields are achievable with careful purification. |

Characterization of this compound

Confirmation of the final product's identity and purity is essential. Standard analytical techniques are employed for this purpose.

-

Physical Properties: The product is typically a colorless to pale yellow crystalline solid.[6] A known melting point is approximately 160°C.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, showing characteristic peaks for the indole ring protons, the methylene (-CH₂-), and hydroxyl (-OH) protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (175.18 g/mol ), confirming its elemental composition (C₁₀H₉NO₂).[6]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the indole, and the C=O stretch of the ketone.

Conclusion and Outlook

The synthesis of this compound from indole via a two-step acylation-reduction sequence represents an efficient, reliable, and scalable method for accessing this important synthetic intermediate. The strategy relies on fundamental principles of organic chemistry: the inherent nucleophilicity of the indole C3 position and the chemoselective reducing power of sodium borohydride. By providing a detailed understanding of the reaction mechanisms and robust experimental protocols, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize this valuable building block, paving the way for the discovery and development of novel indole-based therapeutics.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]

-

Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities. PMC - NIH. Available at: [Link]

-

Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH. Available at: [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. Available at: [Link]

-

Indoles in Drug Design and Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]

-

Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Modelling Studies of Indole Glyoxylamides as a New Class of Potential Pancreatic Lipase Inhibitors. PubMed. Available at: [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Sodium Borohydride. Common Organic Chemistry. Available at: [Link]

-

Hydride Reduction. Chad's Prep®. Available at: [Link]

-

Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

-

Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine. Journal of the Chemical Society (Resumed) - RSC Publishing. Available at: [Link]

-

Cas 2400-51-3, this compound. lookchem. Available at: [Link]

-

Synthesis of C-1 Deuterated 3-Formylindoles by Organophotoredox Catalyzed Direct Formylation of Indoles with Deuterated Glyoxylic Acid. Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis of 3-indoleglyoxylyl chloride. PrepChem.com. Available at: [Link]

-

Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry. Available at: [Link]

-

Recent Advances in the Catalytic Synthesis of α-Ketoamides. ACS Catalysis. Available at: [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]

-

Chemoselective reduction of α‐keto amides. ResearchGate. Available at: [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

-

Catalytic formation of .alpha.-keto acids by artificial carbon dioxide fixation. Journal of the American Chemical Society. Available at: [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

-

Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Thieme. Available at: [Link]

-

INDOLE-3-GLYOXYLYL CHLORIDE. Chemdad. Available at: [Link]

-

3-Indoleglyoxylyl chloride. PubChem - NIH. Available at: [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega. Available at: [Link]

- Indolyl-3- glyoxylic acid with useful therapeutic properties. Google Patents.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purkh.com [purkh.com]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. INDOLE-3-GLYOXYLYL CHLORIDE | 22980-09-2 [chemicalbook.com]

- 10. 100. Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Sodium Borohydride [commonorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Biological Activity of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide focuses on the biological potential of a specific indole derivative, 2-Hydroxy-1-(1H-indol-3-yl)ethanone. While direct and extensive research on this particular molecule is emerging, this document synthesizes the known biological activities of its structural class, the indole-3-glyoxylamides and related 3-substituted indoles, to forecast its therapeutic potential. We provide an in-depth exploration of its likely anticancer, antioxidant, and antimicrobial properties, complete with detailed, field-proven experimental protocols for validation. This guide is designed to be a practical resource for researchers aiming to investigate and harness the therapeutic promise of this and related indole compounds.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of immense importance in the biological and pharmaceutical sciences.[1] It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] The unique electronic properties of the indole nucleus, particularly the reactivity of the C3 position, make it an ideal scaffold for the design of novel therapeutic agents. This compound, also known as 3-(Hydroxyacetyl)-1H-indole, belongs to a class of 3-substituted indoles that have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] This guide will delve into the anticipated biological activities of this compound, providing a framework for its systematic investigation.

Anticancer Activity: Targeting Microtubule Dynamics

A substantial body of evidence points to the potent anticancer activity of indole derivatives, with many acting as inhibitors of tubulin polymerization.[3] Structurally related indole-3-glyoxylamides have been identified as a new class of microtubule destabilizing agents, exhibiting cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanism of action for this compound is the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their cellular functions. Many successful anticancer drugs, such as the vinca alkaloids and taxanes, target microtubule dynamics.[6] Indole-3-glyoxylamides have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle.[7] This leads to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Caption: Proposed anticancer mechanism of this compound.

Experimental Protocols

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

-

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a plate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This assay directly measures the effect of the compound on the polymerization of purified tubulin.[1][10]

-

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer

-

GTP solution

-

This compound

-

Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)

-

96-well plate

-

Spectrophotometer with temperature control

-

-

Procedure:

-

Prepare a tubulin solution in polymerization buffer on ice.

-

Add GTP to the tubulin solution to initiate polymerization.

-

Add this compound at various concentrations to the wells of a pre-warmed 96-well plate.

-

Add the tubulin-GTP mixture to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[10] An increase in absorbance indicates tubulin polymerization.

-

Antioxidant Activity: Scavenging Free Radicals

Indole derivatives are known to possess antioxidant properties, primarily due to the ability of the indole ring to donate a hydrogen atom or an electron to stabilize free radicals.[6][11] The hydroxyl group in this compound is also expected to contribute to its radical scavenging potential.

Proposed Mechanism of Action: Radical Scavenging

Antioxidants neutralize free radicals by donating an electron or a hydrogen atom. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. In this assay, the stable DPPH radical is reduced by the antioxidant, resulting in a color change from purple to yellow, which can be quantified spectrophotometrically.

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [12]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Standard antibiotics/antifungals (positive controls)

-

Sterile 96-well microtiter plates

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Prepare two-fold serial dilutions of this compound in the broth in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Data Presentation

Table 1: Hypothetical Anticancer Activity Data

| Cell Line | IC50 (µM) of this compound |

| HeLa (Cervical Cancer) | 5.2 |

| MCF-7 (Breast Cancer) | 8.7 |

| A549 (Lung Cancer) | 12.1 |

Table 2: Hypothetical Antioxidant and Antimicrobial Activity Data

| Assay | Result |

| DPPH Radical Scavenging (IC50) | 25.4 µM |

| MIC against S. aureus | 16 µg/mL |

| MIC against E. coli | 32 µg/mL |

| MIC against C. albicans | 64 µg/mL |

Conclusion and Future Directions

This compound emerges as a promising candidate for further investigation as a potential therapeutic agent. Its structural similarity to known bioactive indole derivatives suggests a strong likelihood of significant anticancer, antioxidant, and antimicrobial properties. The experimental frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of this and related compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide its development as a novel therapeutic.

References

-

Gupta, A. K., Kalpana, S., & Malik, J. K. (2012). Synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives. Indian Journal of Pharmaceutical Sciences, 74(5), 481–486. [Link]

-

Gupta, A. K., Kalpana, S., & Malik, J. K. (2012). Synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives. Indian Journal of Pharmaceutical Sciences, 74(5), 481. [Link]

-

Kanwal, A., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences, 35(1). [Link]

-

Gupta, A. K., et al. (2012). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Indian Journal of Pharmaceutical Sciences, 74(5), 481-486. [Link]

-

El-Gohary, N. S. (2019). Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives. Semantic Scholar. [Link]

-

Li, W., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 1-11. [Link]

-

Yıldırım, S., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 22(8), 1296. [Link]

-

Lee, J. H., et al. (2022). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Frontiers in Microbiology, 13, 989606. [Link]

-

Küçükgüzel, I., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Arzneimittelforschung, 58(7), 352-357. [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 16, 2026, from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Patel, N. B., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology, 12(8), 3763-3767. [Link]

-

Unknown. (n.d.). MTT ASSAY: Principle. [Link]

-

Tamariz-Angeles, C., et al. (2015). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2015, 1-9. [Link]

-

Patil, R., et al. (2016). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 8(11), 1291-1316. [Link]

-

Wieczorek, M., et al. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in enzymology, 540, 323-341. [Link]

-

PrepChem.com. (n.d.). Synthesis of EXAMPLE 6 3-Hydroxy-1-phenyl-1H-indol-2-yl methyl ketone. Retrieved January 16, 2026, from [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2021). Molecules, 26(16), 4983. [Link]

Sources

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]

- 6. pjps.pk [pjps.pk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-1-(1H-indol-3-yl)ethanone Derivatives and Analogs: Synthesis, Biological Activity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract